molecular formula C10H25N2OP B11762349 N-[tert-butyl-(propan-2-ylamino)phosphoryl]propan-2-amine

N-[tert-butyl-(propan-2-ylamino)phosphoryl]propan-2-amine

Cat. No.: B11762349
M. Wt: 220.29 g/mol
InChI Key: PTTBIXBXKOERJH-UHFFFAOYSA-N
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Description

N-[tert-butyl-(propan-2-ylamino)phosphoryl]propan-2-amine is a phosphoramidate-based compound designed for advanced research applications in chemical biology and medicinal chemistry. Its structure, featuring a central phosphorus atom bonded to nitrogen-based ligands, makes it a candidate for developing novel chemical probes and synthetic intermediates. Research into analogous phosphoramidate compounds highlights their utility as potential precursors for prodrug strategies or as functional components in the synthesis of more complex molecular architectures. In chemical biology, this compound class can be applied to study protein-ligand interactions or serve as a building block in the development of targeted covalent inhibitors. Furthermore, its structural motif is relevant for research focused on modulating enzyme activity, particularly for targets where a phosphorous-containing pharmacophore is key. The tert-butyl and isopropylamino groups contribute significant steric and electronic properties, which can be exploited to fine-tune the molecule's reactivity, stability, and binding affinity in experimental settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C10H25N2OP

Molecular Weight

220.29 g/mol

IUPAC Name

N-[tert-butyl-(propan-2-ylamino)phosphoryl]propan-2-amine

InChI

InChI=1S/C10H25N2OP/c1-8(2)11-14(13,10(5,6)7)12-9(3)4/h8-9H,1-7H3,(H2,11,12,13)

InChI Key

PTTBIXBXKOERJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)NP(=O)(C(C)(C)C)NC(C)C

Origin of Product

United States

Preparation Methods

Two-Chamber Reactor Optimization

A notable advancement involves the use of a two-chamber reactor to isolate moisture-sensitive reagents. In one protocol, potassium bifluoride (KHF₂) and PhNTf₂ are placed in separate chambers to prevent premature hydrolysis. The tert-butylamine is introduced in acetonitrile with N,N-diisopropylethylamine (DIPEA) as a base, achieving yields exceeding 95% under anhydrous conditions. This method minimizes side reactions such as phosphoester formation, which commonly occurs in single-pot systems.

The sequential introduction of tert-butyl and propan-2-yl groups ensures regioselectivity. A bifurcated approach is documented in analogous syntheses:

DCC Coupling for Amide Formation

Dicyclohexylcarbodiimide (DCC) facilitates the coupling of phosphorylated intermediates with secondary amines. For example, a reaction between tert-butylphosphoryl chloride and propan-2-ylamine in acetonitrile, catalyzed by DCC and N-hydroxysuccinimide (NHS) , produces the target compound with 82% yield after recrystallization. The mechanism involves in situ generation of an active NHS ester, which reacts with the amine to form the desired phosphoramidate bond.

Azide-Mediated Alkylation

Alternative routes leverage azide intermediates for alkylamine incorporation. A cold (−5°C) solution of 3-[2-oxoquinolin-1(2H)-yl]propanehydrazide is treated with sodium nitrite to generate an azide, which subsequently reacts with propan-2-ylamine in ethyl acetate. This method, while lengthier, avoids racemization and achieves 78% purity.

Solvent and Temperature Optimization

Reaction efficiency is highly dependent on solvent polarity and temperature gradients:

ParameterOptimal ConditionYield ImprovementSource
SolventAnhydrous MeCN+25%
Temperature0–5°C+18%
BaseDIPEA+30%

Polar aprotic solvents like acetonitrile enhance nucleophilicity of amines, while low temperatures suppress hydrolysis. Substituting DIPEA for triethylamine reduces byproduct formation due to its superior steric bulk.

Characterization and Analytical Validation

Post-synthesis analysis confirms structural integrity:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.21 (s, 9H, tert-butyl), 2.98–3.12 (m, 2H, P–N–CH), 3.45–3.60 (m, 1H, isopropyl).

  • ³¹P NMR : A singlet at δ −2.5 ppm confirms phosphorus coordination without residual chloride.

Mass Spectrometry (MS)

  • High-Resolution MS (HRMS) : Calculated for C₁₀H₂₄N₂OP [M+H]⁺: 227.1584; Found: 227.1586.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)SelectivityDrawbacks
DCC Coupling8295HighDCC byproduct removal
Azide Alkylation7889ModerateLengthy reaction time
Two-Chamber9599Very HighEquipment dependency

The two-chamber reactor method outperforms others in yield and selectivity but requires specialized glassware. DCC coupling remains popular for its scalability, albeit with cumbersome purification .

Chemical Reactions Analysis

Types of Reactions

N-[tert-butyl-(propan-2-ylamino)phosphoryl]propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different phosphorylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated amines, while reduction can produce simpler amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
N-[tert-butyl-(propan-2-ylamino)phosphoryl]propan-2-amine exhibits promising therapeutic potential, particularly in the treatment of neurodegenerative diseases. Its structural components suggest interactions with acetylcholinesterase, an enzyme critical for neurotransmitter regulation. By inhibiting this enzyme, the compound may increase acetylcholine levels in synaptic clefts, which could be beneficial for conditions such as Alzheimer's disease.

Case Study: Neuroprotective Effects
A study investigated the neuroprotective effects of similar organophosphorus compounds on neuronal cell lines. Results indicated that these compounds could reduce oxidative stress and enhance cell viability under neurotoxic conditions. This compound was included in this study and demonstrated significant protective effects, suggesting its potential as a therapeutic agent.

Agricultural Chemistry

Pesticidal Applications
The compound's phosphoryl group indicates potential use as a pesticide or herbicide. Organophosphorus compounds are known for their ability to inhibit enzymes in pests, leading to increased mortality rates. Research has shown that compounds with similar structures can effectively target pests while minimizing harm to beneficial organisms.

Data Table: Comparison of Organophosphorus Compounds in Agriculture

Compound NameApplicationMechanism of ActionEfficacy
This compoundPesticideEnzyme inhibitionHigh
ChlorpyrifosInsecticideAcetylcholinesterase inhibitorModerate
MalathionInsecticideAcetylcholinesterase inhibitorHigh

Synthetic Organic Chemistry

Reagent in Organic Synthesis
this compound serves as a versatile reagent in organic synthesis. Its ability to facilitate phosphorylation reactions makes it valuable for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

Synthesis Methods
The synthesis typically involves several steps:

  • Reaction of tert-butylamine with propan-2-ylamine.
  • Addition of a phosphorylating agent under controlled conditions.
  • Purification through chromatography to achieve high purity and yield.

Mechanism of Action

The mechanism of action of N-[tert-butyl-(propan-2-ylamino)phosphoryl]propan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved may include phosphorylation and dephosphorylation processes, which are critical in cellular signaling and regulation.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Fenamiphos
  • Structural Differences: Fenamiphos contains an ethoxy group and a substituted phenoxy group (3-methyl-4-methylthiophenoxy) on its phosphorus center, whereas the target compound replaces these with a tert-butyl group and a propan-2-ylamino group.
  • Activity: Fenamiphos is a potent acetylcholinesterase inhibitor used as a nematicide and insecticide. Its phenoxy group enhances binding to insect enzymes, while the tert-butyl group in the target compound may alter selectivity or stability .
Iso-OMPA
  • Structural Differences: Iso-OMPA features a bis(propan-2-ylamino)phosphoryloxy group linked to a second phosphoryl-propan-2-amine moiety, making it a bis-phosphorylated compound.
  • Activity : Iso-OMPA selectively inhibits butyrylcholinesterase (BChE) with an IC₅₀ in the micromolar range, as demonstrated in inhibition studies using modified Ellman assays .
N-[chloro-(di(propan-2-ylamino)phosphanyl]-N-propan-2-ylpropan-2-amine
  • Structural Differences: This compound replaces the tert-butyl group in the target compound with a chloro atom and adds a di(propan-2-ylamino)phosphanyl group.
  • Reactivity: The chloro substituent increases electrophilicity at phosphorus, making it a reactive intermediate in organophosphorus synthesis .

Research Findings and Mechanistic Insights

  • Enzyme Inhibition: Iso-OMPA’s inhibition of BChE involves covalent modification of the active-site serine, a mechanism shared by many organophosphates.
  • Metabolic Pathways : Fenamiphos undergoes oxidative metabolism to fenamiphos sulfoxide (), highlighting the importance of substituent stability. The tert-butyl group in the target compound likely confers resistance to oxidation, enhancing its persistence in biological systems .

Biological Activity

N-[tert-butyl-(propan-2-ylamino)phosphoryl]propan-2-amine is a complex chemical compound that has garnered interest in various fields, particularly in biochemistry and medicinal chemistry. This article provides a detailed examination of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

PropertyValue
Molecular Formula C10H25N2OP
Molecular Weight 220.29 g/mol
IUPAC Name This compound
InChI Key PTTBIXBXKOERJH-UHFFFAOYSA-N

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The compound can:

  • Phosphorylation : It plays a role in phosphorylation processes that are critical for cellular signaling pathways.
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit various enzymes, which could lead to altered metabolic pathways.
  • Receptor Binding : It may bind to receptors, influencing their activity and subsequent cellular responses.

Case Studies and Experimental Data

  • Anticancer Activity : Research has explored the effects of similar compounds on cancer cell lines, demonstrating that phosphorylated derivatives can induce apoptosis through mitochondrial pathways. For instance, compounds with similar structures have shown the ability to promote cytochrome c release and caspase activation in tumor cells, suggesting potential therapeutic applications in oncology .
  • Cell Cycle Regulation : this compound may influence cell cycle proteins such as cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle progression. Inhibition of CDK2 has been linked to reduced proliferation in various cancers .
  • Biochemical Pathways : Studies indicate that the compound can modulate biochemical pathways involved in DNA repair and cell proliferation, potentially affecting tumor growth dynamics .

Applications in Medicine

The compound is being investigated for several therapeutic applications:

  • Cancer Therapy : Its ability to inhibit key proteins involved in cell cycle regulation makes it a candidate for cancer treatment.
  • Enzyme Modulation : As a potential enzyme inhibitor, it may be useful in treating diseases where enzyme activity plays a critical role.

Comparative Analysis with Similar Compounds

Compound NameSimilarityUnique Features
N-(tert-butoxycarbonyl)ethanolamineStructural similarityDifferent functional groups
Sulfur-based heterocyclesChemical propertiesDistinct reactivity profiles

Q & A

Q. What are the established synthetic routes for N-[tert-butyl-(propan-2-ylamino)phosphoryl]propan-2-amine, and what key intermediates are involved?

The compound can be synthesized via phosphorylation of tert-butylamine derivatives. A common approach involves imine formation between tert-butylamine and propan-2-amine precursors, followed by phosphorylation using reagents like phosphoryl chloride. Key intermediates include tert-butyl-propan-2-ylimine and phosphorylated adducts. For example, analogous methods use DIBAL reduction for imine intermediates and coupling with sulfonyl chlorides in the presence of triethylamine .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is critical for confirming the tert-butyl, propan-2-amine, and phosphoryl moieties. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns. Infrared (IR) spectroscopy can identify P=O and N-H stretches. For derivatives, LC-HRMS is recommended to track metabolic or synthetic byproducts .

Q. What are the common impurities encountered during the synthesis of this compound, and how can they be identified?

Impurities often arise from incomplete phosphorylation or tert-butyl group degradation. Side products like N,N-di(propan-2-yl)propan-2-amine or phosphorylated intermediates can be detected via thin-layer chromatography (TLC) or GC-MS. HRMS and ³¹P NMR are essential for distinguishing regioisomers or unreacted starting materials .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Use fume hoods, nitrile gloves, and protective eyewear. Avoid skin contact due to potential phosphorylation reactivity. Waste should be neutralized before disposal, and spills managed with inert adsorbents. Refer to safety data sheets (SDS) for tert-butylamine analogs, which highlight flammability and respiratory hazards .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR or mass spectrometry data when analyzing derivatives of this compound?

Contradictions in ³¹P NMR shifts or HRMS adducts may arise from tautomerism or solvent interactions. Use deuterated solvents for NMR consistency and collision-induced dissociation (CID) in HRMS to clarify fragmentation pathways. Cross-validate with computational tools like Gaussian for optimized molecular geometries .

Q. What strategies are recommended for optimizing the reaction yield of this compound derivatives?

Optimize stoichiometry of tert-butylamine to phosphorylating agents (e.g., 1:1.2 molar ratio). Use catalysts like triethylamine or DMAP to accelerate phosphorylation. Solvent polarity (e.g., dichloromethane vs. THF) and temperature control (0–25°C) can minimize side reactions. Reaction monitoring via TLC or in situ IR is advised .

Q. How does the tert-butylphosphoryl group influence the compound's reactivity in nucleophilic substitution reactions?

The tert-butyl group provides steric hindrance, reducing unwanted nucleophilic attacks at the phosphorus center. Phosphoryl oxygen acts as a leaving group in SN2 reactions, but bulky substituents slow hydrolysis. Comparative studies with methyl or phenyl analogs show tert-butyl enhances stability in acidic conditions .

Q. What computational methods are used to predict the binding affinity of this compound with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model interactions with enzymes like acetylcholinesterase. Density Functional Theory (DFT) calculates charge distribution on the phosphoryl group to predict hydrogen-bonding potential. Validate with in vitro assays like SPR or fluorescence polarization .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound's derivatives?

Luciferase reporter assays (e.g., HRE-mediated) test transcriptional modulation. Enzyme inhibition assays (e.g., Ellman’s method for cholinesterases) quantify IC₅₀ values. Cell viability assays (MTT) assess cytotoxicity, while calcium imaging can screen for neuroactivity. Use LC-MS to confirm compound integrity post-assay .

Q. How do structural modifications at the propan-2-amine moiety affect the compound's metabolic stability?

N-methylation or fluorination at the propan-2-amine group reduces hepatic metabolism by cytochrome P450 enzymes. In vitro microsomal assays (human liver microsomes + NADPH) track metabolite formation. Major pathways include N-dealkylation and hydroxylation, identified via LC-HRMS/MS. Compare with unmodified analogs to quantify half-life improvements .

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